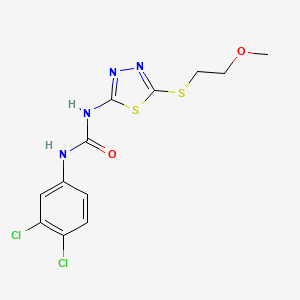
1-(3,4-Dichlorophenyl)-3-(5-((2-methoxyethyl)thio)-1,3,4-thiadiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-3-(5-((2-methoxyethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a useful research compound. Its molecular formula is C12H12Cl2N4O2S2 and its molecular weight is 379.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(3,4-Dichlorophenyl)-3-(5-((2-methoxyethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a synthetic derivative belonging to the class of thiadiazole compounds. Thiadiazoles have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article presents a detailed examination of the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C14H16Cl2N4OS, with a molecular weight of approximately 341.8 g/mol. The presence of the dichlorophenyl group and the thiadiazole moiety contributes to its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, compounds with electron-withdrawing groups such as chlorine at the para position have shown enhanced anticancer activity against various cancer cell lines. The MCF-7 breast cancer cell line has been frequently used to evaluate the efficacy of these compounds.
Table 1: Anticancer Activity Against MCF-7 Cell Line
The presence of the 2-methoxyethylthio group enhances solubility and bioavailability, potentially increasing therapeutic efficacy.
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that compounds with halogen substitutions exhibit broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Compound | Bacteria Tested | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| D-1 | E. coli | 15 | |
| D-20 | S. aureus | 18 | |
| D-16 | Bacillus subtilis | 20 |
The results indicate that the compound demonstrates significant activity against common pathogenic bacteria, suggesting potential applications in treating infections.
Structure–Activity Relationship (SAR)
A critical aspect of understanding the biological activity of thiadiazole derivatives lies in their structure–activity relationships. Modifications at various positions on the thiadiazole ring can significantly alter biological outcomes.
Key Findings:
- Electron-Withdrawing Groups: Enhance antimicrobial activity.
- Electron-Donating Groups: Improve anticancer properties.
Figure 1: Structure–Activity Relationship
Structure–Activity Relationship
Case Study 1: Anticancer Efficacy
In a controlled study, researchers synthesized various thiadiazole derivatives and tested their effects on MCF-7 cells. The study revealed that compounds with electron-withdrawing groups showed a marked decrease in cell viability, indicating strong anticancer potential.
Case Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial efficacy of synthesized derivatives against a panel of bacterial strains. The compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent.
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N4O2S2/c1-20-4-5-21-12-18-17-11(22-12)16-10(19)15-7-2-3-8(13)9(14)6-7/h2-3,6H,4-5H2,1H3,(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNHJQQQXOTQLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSC1=NN=C(S1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














